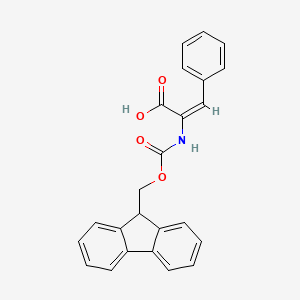

Fmoc-2,3-dehydrophe-oh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2,(H,25,28)(H,26,27)/b22-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKJHRNYJRVXQS-HYARGMPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Non Proteinogenic Amino Acids in Contemporary Peptide Science

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein assembly. wikipedia.org However, over 140 NPAAs occur naturally in proteins through post-translational modifications, and thousands more can be found in nature or synthesized. wikipedia.org The introduction of NPAAs into peptide chains is a powerful strategy for modifying the properties of peptide-based drug candidates. nih.govresearchgate.net While peptides composed of natural amino acids have therapeutic potential, many exhibit poor stability in biological systems. nih.govresearchgate.net

The incorporation of NPAAs can significantly enhance the stability, potency, permeability, and bioavailability of peptide therapeutics. nih.govresearchgate.net These synthetic amino acids serve as versatile tools in various scientific disciplines, including drug discovery and the study of protein structure. nih.gov They are key for introducing desired functions and properties into synthetic peptide drugs. nih.gov NPAAs can be created from their natural counterparts through modifications like amine alkylation, side-chain substitution, and the introduction of isosteric replacements in the amino acid backbone. wikipedia.org

Overview of Dehydroamino Acids As Conformationally Constrained Residues

The incorporation of dehydroamino acids, such as dehydrophenylalanine (ΔPhe), can induce folded conformations in peptides, including β-turns in shorter peptides and 3(10)-helices in longer ones. magtech.com.cn This conformational constraint can lead to improved metabolic stability and bioavailability of peptides, addressing common drawbacks of traditional polypeptides like susceptibility to hydrolysis and poor cell membrane permeability. magtech.com.cn The specific geometry (Z or E isomer) of the dehydroamino acid can also be a critical factor for the biological activity of the peptide. magtech.com.cn

The Strategic Role of Fmoc 2,3 Dehydro Phenylalanine As a Versatile Building Block in Peptide and Peptidomimetic Synthesis

Established Synthetic Pathways for Fmoc-Protected Dehydroamino Acids

The synthesis of Fmoc-protected dehydroamino acids has been approached through various established pathways, each with its own set of advantages and limitations. These methods are foundational to the production of dehydropeptides.

Conventional methods for synthesizing Nα-Fmoc-α,β-dehydroamino acids often rely on the dehydration of β-hydroxy-α-amino acids. For instance, the synthesis of Fmoc-ΔPhe-OH can be achieved from Fmoc-β-phenylserine. This precursor, when treated with appropriate reagents, undergoes elimination of water to form the desired double bond.

Another well-established route involves the Erlenmeyer-Plöchl reaction, which has been adapted for the synthesis of various dehydroamino acid derivatives. researchgate.net This method typically involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and sodium acetate, leading to the formation of an azlactone (an oxazol-5(4H)-one). Subsequent hydrolysis of the azlactone yields the α,β-dehydroamino acid. nih.govnih.gov For the preparation of Fmoc-protected versions, the starting N-acylglycine would be Fmoc-glycine. A general method for preparing N-Boc or N-Fmoc protected α,β-didehydropeptide building blocks involves the oxidation of intermediate 2,5-disubstituted-oxazol-5-(4H)-ones with pyridinium (B92312) tribromide, followed by the opening of the resulting unsaturated oxazol-5-(4H)-one derivatives. nih.gov

The N-chloropeptide strategy has also emerged as a powerful tool for the late-stage modification of peptides to introduce dehydroamino acid residues. rsc.org This method involves the N-chlorination of an amino acid derivative followed by base-induced elimination. rsc.org

Achieving stereoselectivity in the synthesis of dehydroamino acid analogues is crucial, as the geometry of the double bond (E or Z) can significantly influence the conformation and biological activity of the resulting peptide. magtech.com.cn While many synthetic methods result in a mixture of E and Z isomers, several strategies have been developed to favor the formation of one isomer over the other. rsc.org

For instance, the Horner-Wadsworth-Emmons reaction offers a degree of stereocontrol in the formation of the double bond. researchgate.net This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. By carefully selecting the phosphonate (B1237965) reagent and reaction conditions, it is possible to influence the E/Z ratio of the product.

Furthermore, methods starting from β-chloroamino esters have been shown to proceed with high stereoselectivity. Treatment of erythro β-chloroamines with a suitable base leads to a highly stereoselective elimination reaction, yielding the corresponding (E)-dehydrophenylalanine derivatives in high yields. researchgate.net The synthesis of N-(tert-butyloxycarbonyl) or N-(9-fluorenylmethoxycarbonyl) dipeptides with C-terminal (Z)-α,β-didehydrophenylalanine has been achieved with a strong preference for the Z isomer. nih.gov

Novel Approaches in the Synthesis of Fmoc-2,3-dehydro-phenylalanine

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of Fmoc-ΔPhe-OH, focusing on improved coupling reagents and sophisticated protection schemes.

The formation of the amide bond is a critical step in peptide synthesis, and the choice of coupling reagent can significantly impact the efficiency and purity of the final product. bachem.comuni-kiel.de In the context of Fmoc-amino acid synthesis, including Fmoc-ΔPhe-OH, a variety of advanced coupling reagents have been explored to minimize side reactions and enhance yields.

Phosphonium and aminium/uronium salt-based reagents, such as BOP, PyBOP, HBTU, and HATU, have become popular due to their high coupling rates and the low incidence of side reactions. bachem.comacs.org These reagents require the presence of a base, with N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) being commonly used in Fmoc-based solid-phase peptide synthesis. bachem.com Carbodiimides, such as DCC and EDC, often used in conjunction with additives like HOBt or OxymaPure, also remain a staple for minimizing racemization. bachem.comuni-kiel.de

Table 1: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Examples | Additives |

|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, HOSu, OxymaPure |

| Phosphonium Salts | BOP, PyBOP, PyAOP | |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU |

Orthogonal protection strategies are fundamental to modern peptide synthesis, allowing for the selective deprotection of one functional group in the presence of others. iris-biotech.de In the synthesis of peptides containing Fmoc-ΔPhe-OH, the use of orthogonal protecting groups is essential for constructing complex peptide architectures, such as branched or cyclic peptides. sigmaaldrich.com

The Fmoc/tBu strategy is the most widely used orthogonal protection scheme. iris-biotech.de The Fmoc group, which protects the α-amino group, is labile to bases like piperidine (B6355638), while the tert-butyl (tBu) based side-chain protecting groups are removed by strong acids like trifluoroacetic acid (TFA). iris-biotech.depeptide.com This allows for the iterative deprotection of the N-terminus and coupling of the next amino acid without affecting the side-chain protecting groups.

For more complex syntheses, additional orthogonal protecting groups may be required. The Dde and ivDde groups, which are removed by hydrazine, provide another layer of orthogonality. sigmaaldrich.com These are often used to protect the side-chains of lysine (B10760008) or ornithine, allowing for site-specific modifications after the main peptide chain has been assembled. sigmaaldrich.com Similarly, the azido (B1232118) group, which can be reduced to an amine under mild conditions, offers another orthogonal protection strategy. sigmaaldrich.com

Table 2: Examples of Orthogonal Protecting Groups in Fmoc SPPS

| Protecting Group | Abbreviation | Cleavage Condition | Protected Functionality |

|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | α-Amino group |

| tert-Butyl | tBu | TFA | Carboxyl, Hydroxyl, Thiol groups |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Amino group |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Amino group |

| Azido | N3 | Thiols or Phosphines | Amino group |

Preparation of Fmoc-2,3-dehydro-phenylalanine Derivatives for Specialized Applications

Fmoc-ΔPhe-OH serves as a versatile building block for the synthesis of a wide range of derivatives with specialized applications. chemimpex.com For instance, the incorporation of Fmoc-ΔPhe-OH into peptides can enhance their resistance to enzymatic degradation and improve their pharmacokinetic properties. magtech.com.cn

One important application is in the synthesis of cyclic peptides. The conformational constraints imposed by the dehydro-phenylalanine residue can pre-organize the peptide backbone, facilitating cyclization. Furthermore, the double bond of the dehydro-phenylalanine residue can be further functionalized, for example, through Michael addition reactions, to introduce additional chemical diversity.

The preparation of Fmoc-ΔPhe-OH derivatives often involves solid-phase peptide synthesis (SPPS), where the dehydroamino acid is incorporated as a dipeptide building block, such as Fmoc-X-ΔPhe-OH, where X is another amino acid. nih.govnih.gov This approach can circumvent potential difficulties associated with the direct coupling of the dehydroamino acid. nih.gov For example, peptides containing aromatic α,β-didehydro-α-amino acid residues have been obtained with good yields and purities using PyBOP or TBTU as coupling agents. nih.gov

The synthesis of Nα-Fmoc protected derivatives of other modified amino acids, such as S-(2,3-dihydroxypropyl)-cysteine, highlights the broad applicability of these protection and coupling strategies for creating peptides with diverse functionalities for applications in immunology and drug delivery. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Strategies for Fmoc-2,3-dehydro-phenylalanine Incorporation

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides, and various strategies have been adapted for the incorporation of Fmoc-ΔPhe. nih.govneulandlabs.com A common and effective approach involves the use of pre-formed Fmoc-Xaa-ΔPhe-OH dipeptide building blocks. nih.gov This method circumvents issues related to the reduced nucleophilicity of the dehydroamino acid's amino group and potential side reactions during coupling. mdpi.com The synthesis of these dipeptides often involves the oxidation of an intermediate azlactone (oxazolone) derived from a saturated dipeptide, followed by hydrolysis to yield the desired dehydrodipeptide. mdpi.comnih.gov

Another strategy involves generating the dehydro residue after its precursor has been incorporated into the peptide chain on the solid support. nih.gov For instance, a precursor amino acid like Se-phenylselenocysteine can be incorporated via standard SPPS, followed by chemoselective oxidation and elimination to form the dehydroalanine (B155165) residue. acs.org This "post-incorporation" modification provides a versatile method for site-specific introduction of the dehydro moiety. nih.govacs.org

Optimization of Coupling Conditions for Dehydroamino Acid Residues

The success of incorporating Fmoc-ΔPhe, particularly when using dipeptide building blocks, is highly dependent on the coupling conditions. The choice of coupling reagent is critical. While standard carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization, are effective, more potent reagents are often required for challenging couplings involving sterically hindered or conformationally constrained residues like ΔPhe. chempep.compeptide.combachem.com

Phosphonium and aminium/uronium salt-based reagents have become popular choices. Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) have demonstrated good efficiency in coupling peptides containing aromatic α,β-dehydroamino acid residues. nih.govpeptide.combachem.com For particularly difficult couplings, including those with aliphatic dehydroamino acids or for constructing sequences with consecutive ΔPhe residues, stronger activating agents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) or Diphenylphosphinic azide (B81097) (DPPA) may be necessary. nih.govpeptide.com

The choice of base is also crucial. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for sequences prone to racemization, a weaker base such as collidine or N-methylmorpholine (NMM) may be preferred. chempep.combachem.com Optimization of reaction parameters such as temperature and time is also vital; for instance, increasing the temperature can sometimes facilitate sluggish couplings, but it also increases the risk of side reactions. google.comnii.ac.jp

Table 1: Common Coupling Reagents for Fmoc-ΔPhe Incorporation

| Reagent Class | Examples | Additive(s) | Key Characteristics |

| Carbodiimides | DCC, DIC | HOBt, Oxyma Pure | Standard, cost-effective; DIC preferred for SPPS due to soluble urea (B33335) byproduct. peptide.combachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU | HOAt (for HATU) | Highly efficient, rapid coupling, reduced racemization. peptide.comuci.edu TBTU/HBTU are effective for aromatic dehydroamino acids. nih.gov HATU is very potent. sigmaaldrich-jp.com |

| Phosphonium Salts | PyBOP, PyAOP | --- | Very effective for hindered couplings and cyclizations. peptide.com PyAOP is particularly powerful. peptide.com |

| Other | DPPA | --- | Effective for aliphatic dehydroamino acid residues where other reagents may fail. nih.gov |

Mitigation of Side Reactions during Fmoc-2,3-dehydro-phenylalanine Coupling

Several side reactions can occur during the incorporation of amino acids in Fmoc-SPPS, and the presence of a ΔPhe residue can introduce unique challenges.

Racemization/Epimerization: Activation of the carboxyl group can lead to the formation of a 5(4H)-oxazolone, which can racemize. chempep.com This is a general issue in peptide synthesis but can be exacerbated by the electronic nature of the dehydro system. The use of additives like HOBt or its aza-analogue, HOAt, can suppress this side reaction by forming active esters that are less prone to racemization. chempep.compeptide.com

Diketopiperazine (DKP) Formation: At the dipeptide stage, the deprotected N-terminal amino group can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. iris-biotech.depeptide.com This is particularly prevalent with proline in the first or second position but can occur with other residues. peptide.com Strategies to mitigate this include using sterically hindered resins like 2-chlorotrityl chloride resin or coupling a pre-formed tripeptide instead of a single amino acid at that step. iris-biotech.depeptide.com

Addition to the Double Bond: The α,β-double bond of ΔPhe is an electrophilic Michael acceptor. During Fmoc deprotection, the piperidine base can potentially add to the dehydro residue, forming a piperidinyl-alanine adduct. iris-biotech.depeptide.com This is a known side reaction for dehydroalanine formed from cysteine. peptide.com While ΔPhe is somewhat less reactive than dehydroalanine due to steric hindrance and conjugation, the risk exists. Minimizing exposure time to the base and using alternative, less nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in low concentrations can reduce this risk. nih.gov

Aspartimide Formation: For sequences containing aspartic acid, base-catalyzed cyclization to form an aspartimide is a major side reaction. nih.goviris-biotech.de This leads to a mixture of byproducts, including α- and β-peptides, and can cause epimerization. iris-biotech.de Using bulky side-chain protecting groups on the aspartic acid residue can help minimize this issue. iris-biotech.de

Solution-Phase Synthesis Techniques for Fmoc-2,3-dehydro-phenylalanine-Containing Peptides

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale production and the synthesis of short peptide segments. neulandlabs.comresearchgate.net The principles of activation and coupling are similar to SPPS, involving the reaction of an N-protected amino acid (or peptide) with a C-terminally protected amino acid (or peptide). researchgate.netekb.eg

For incorporating Fmoc-ΔPhe, solution-phase methods are crucial for preparing the Fmoc-Xaa-ΔPhe-OH dipeptide building blocks used in SPPS. mdpi.comnih.gov The synthesis often starts with a saturated dipeptide, which is cyclized to an azlactone, oxidized, and then carefully hydrolyzed to yield the dehydrodipeptide. nih.gov

Solution-phase synthesis can be performed in a stepwise or segment condensation approach. researchgate.net In segment condensation, pre-synthesized peptide fragments are coupled together. This hybrid approach, combining solid-phase synthesis for fragment preparation and solution-phase for their condensation, can be an efficient strategy for producing large peptides containing a ΔPhe residue. neulandlabs.com A key challenge in solution-phase synthesis is the purification of intermediates after each step, which can be more laborious than the simple washing steps of SPPS. google.com

Chemoenzymatic and Hybrid Approaches for Complex Peptide Assembly

Chemoenzymatic peptide synthesis combines the flexibility of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. beilstein-journals.orgnih.gov Hydrolase enzymes, such as proteases, can be used in reverse to catalyze the formation of peptide bonds. nih.gov This approach is particularly advantageous for minimizing side reactions like racemization. nih.gov While the direct enzymatic incorporation of a non-standard amino acid like ΔPhe can be challenging due to enzyme specificity, enzymes can be used to ligate peptide fragments, where one of the fragments has been previously synthesized chemically to contain the ΔPhe residue.

Hybrid approaches merge the strengths of different synthetic methodologies. neulandlabs.comgoogle.com A common hybrid strategy involves synthesizing protected peptide fragments on a solid support (SPPS), cleaving them from the resin, and then joining them together in solution (LPPS). neulandlabs.com This is particularly useful for synthesizing large proteins or complex peptides where the full-length synthesis on a solid support would be inefficient due to aggregation or accumulating side reactions.

Another innovative hybrid approach involves the use of dehydroalanine as a chemical handle for post-synthesis modification. acs.org A peptide containing a precursor (like selenocysteine) is made via SPPS. After cleavage, the precursor is converted to dehydroalanine, which then serves as an electrophilic site for the chemoselective ligation of nucleophiles like glycosyl thiolates, creating complex glycopeptides. acs.orgresearchgate.net This convergent strategy allows for the late-stage diversification of peptides, enabling the creation of libraries of modified peptides from a single dehydropeptide precursor. acs.org

Conformational Impact and Structural Characterization of Fmoc 2,3 Dehydro Phenylalanine Containing Peptides

Inducement of Defined Secondary Structural Motifs by Fmoc-2,3-dehydro-phenylalanine

The planar and rigid nature of the dehydrophenylalanine residue plays a crucial role in directing the folding of peptides into specific, well-defined secondary structures. rsc.org

The (Z)-dehydrophenylalanine (ΔZPhe) residue is a potent inducer of β-turn conformations, particularly in shorter peptide sequences. researchgate.netresearchgate.net These turns are stabilized by intramolecular hydrogen bonds, which are crucial for the peptide's biological activity and stability. researchgate.netwiley.com For instance, NMR studies on di- and tripeptides containing ΔZPhe have confirmed the presence of type II β-turns. wiley.com The rigid dipeptide unit of ΔZPhe restricts the available conformational space, predisposing the peptide backbone to fold into a β-turn structure. nih.gov

Key Research Findings on β-Turn Induction:

Dipeptides: Studies on Boc-Gly-(Z)-ΔPhe-NMe2 have shown its propensity to adopt β-turn conformations. nih.gov

Tetrapeptides: In tetrapeptides like Boc-Gly-Δ(Z)Phe-Phe-p-NA, two overlapping β-turns have been identified, further highlighting the turn-inducing capability of ΔZPhe. researchgate.netwiley.com

Table 1: β-Turn Induction by Fmoc-ΔPhe in Peptides 交互式数据表

| Peptide Sequence | β-Turn Type | Key Stabilizing Interaction | Reference |

|---|---|---|---|

| Boc-Gly-(Z)-ΔPhe-NMe2 | Type II | Intramolecular Hydrogen Bond | nih.gov |

| Boc-Gly-Δ(Z)Phe-Phe-p-NA | Overlapping Type II & III' | Intramolecular Hydrogen Bonds | wiley.com |

Helical Structure Formation (e.g., 3₁₀-helix, α-helix)

In longer peptide chains, the repeated incorporation of ΔPhe residues can lead to the formation of helical structures, most notably the 3₁₀-helix. researchgate.netnih.gov The presence of multiple ΔPhe residues constrains the peptide backbone into a helical conformation, contributing to enhanced stability against enzymatic degradation. nih.gov The planarity of the ΔPhe residue facilitates the formation of a continuous series of β-turns, which coalesce into a 3₁₀-helical structure. nih.gov

Peptides containing multiple ΔPhe residues have been shown to adopt stable 3₁₀- or α-helical conformations. nih.govnih.gov For example, an undecapeptide containing three ΔPhe residues was found to adopt a 3₁₀-helical conformation, as confirmed by X-ray diffraction and Circular Dichroism (CD) spectroscopy. nih.gov

Table 2: Helical Structures Induced by Fmoc-ΔPhe 交互式数据表

| Peptide Length | Number of ΔPhe Residues | Observed Helical Structure | Reference |

|---|---|---|---|

| Heptapeptides/Octapeptides | 2-3 | 3₁₀-helix or α-helix | nih.gov |

| Decapeptide | 1 | Left-handed 3₁₀-helix | nih.gov |

| Undecapeptide | 3 | 3₁₀-helix | nih.govnih.gov |

Influence on Peptide Backbone Rigidity and Flexibility

The double bond between the α and β carbons (Cα=Cβ) in the ΔPhe residue introduces a significant degree of rigidity into the peptide backbone. rsc.org This planarity restricts the conformational freedom around the φ and ψ dihedral angles, leading to a more conformationally constrained peptide. rsc.org This increased rigidity is a key factor in the induction of defined secondary structures like β-turns and helices. rsc.orgnih.gov The reduced flexibility can also contribute to enhanced resistance to proteolytic enzymes. researchgate.net

Advanced Spectroscopic Techniques for Conformational Analysis of Dehydropeptides

A combination of high-resolution spectroscopic techniques is essential for the detailed structural characterization of ΔPhe-containing peptides.

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. beilstein-journals.org Key NMR parameters used for conformational analysis include:

Nuclear Overhauser Effect (NOE): The presence of specific NOE signals, such as a strong interaction between the alpha proton of residue 'i' and the amide proton of the following residue 'i+1', is characteristic of a type II β-turn. beilstein-journals.org

Vicinal Coupling Constants (³JHNHA): These constants are used to determine dihedral angle constraints, providing valuable information about the peptide backbone conformation. beilstein-journals.org

Temperature Coefficients of Amide Protons (dδ/dT): Low values of the temperature coefficient indicate the involvement of amide protons in intramolecular hydrogen bonds, which are crucial for stabilizing secondary structures. wiley.combeilstein-journals.org

By analyzing these parameters, researchers can calculate the φ and ψ dihedral angles of the peptide backbone and construct a detailed model of its solution conformation. wiley.combeilstein-journals.org

CD spectroscopy is a widely used technique for the rapid assessment of the secondary structure of peptides in solution. americanpeptidesociety.orgcreative-proteomics.com The distinct CD spectra of α-helices, β-sheets, and random coils allow for the qualitative and quantitative estimation of these structural elements. americanpeptidesociety.org

For ΔPhe-containing peptides, CD spectroscopy is particularly useful for confirming the presence of helical structures. nih.govnih.gov For instance, peptides with multiple ΔPhe residues often exhibit a characteristic excitonic couplet in their CD spectra, which is a signature for a right-handed 3₁₀-helix. nih.gov The stability of these secondary structures can also be investigated by monitoring changes in the CD spectrum as a function of solvent composition or temperature. nih.gov

Table 3: Spectroscopic Data for Conformational Analysis 交互式数据表

| Technique | Key Parameter | Structural Information | Reference |

|---|---|---|---|

| NMR Spectroscopy | NOE signals, ³JHNHA coupling constants, dδ/dT coefficients | Dihedral angles, hydrogen bonds, 3D structure | wiley.combeilstein-journals.org |

| CD Spectroscopy | Excitonic couplet, characteristic peaks | Secondary structure content (β-turns, helices) | nih.govnih.gov |

Compound Names

X-ray Crystallography of Peptides Incorporating Fmoc-2,3-dehydro-phenylalanine

X-ray crystallography provides definitive, high-resolution insights into the three-dimensional structure of molecules in their crystalline state. For peptides containing Fmoc-ΔPhe, this technique has been instrumental in elucidating the precise conformational constraints imposed by the dehydro residue.

In a de novo designed undecapeptide, Ac-Gly¹-Ala²-ΔPhe³-Leu⁴-Gly⁵-ΔPhe⁶-Leu⁷-Gly⁸-ΔPhe⁹-Ala¹⁰-Gly¹¹-NH₂, crystallographic studies revealed that the peptide adopts a 3(10)-helical conformation. nih.gov Notably, the crystal structure showed the presence of both left-handed and right-handed helices, which were antiparallel to each other. nih.gov This study highlights the potent influence of ΔPhe residues in dictating helical structures. The crystal packing was characterized by distinct interhelical interfaces, including ΔPhe-ΔPhe, Leu-Leu, and Gly-Gly interactions. nih.gov

Another study on a 21-residue apolar peptide designed to form a helical hairpin motif also utilized X-ray crystallography to confirm its folded structure at a remarkable 1.0 Å resolution. pnas.org The analysis of the crystal structure of Boc-Gly-(E)-ΔPhe-NHMe showed that the phenyl ring, the Cα=Cβ double bond, and the N-terminal amide group are essentially coplanar, indicating extended π-electron conjugation. researchgate.net In contrast, the C-terminal amide group was found to be in a perpendicular position due to steric hindrance from the phenyl ring. researchgate.net

The process of preparing peptides for crystallographic analysis often involves synthesis using Fmoc-based solid-phase peptide synthesis, followed by purification via HPLC. nih.gov For structure determination, especially using anomalous diffraction techniques, the incorporation of heavy atoms can be necessary. nih.gov

Table 1: Crystallographic Data for a Dehydrophenylalanine-Containing Undecapeptide

| Parameter | Value |

|---|---|

| Peptide Sequence | Ac-Gly¹-Ala²-ΔPhe³-Leu⁴-Gly⁵-ΔPhe⁶-Leu⁷-Gly⁸-ΔPhe⁹-Ala¹⁰-Gly¹¹-NH₂ |

| Conformation | Ambidextrous 3(10)-helices (left-handed and right-handed) |

| Helical Arrangement | Antiparallel |

| Interhelical Interfaces | ΔPhe-ΔPhe, Leu-Leu, Gly-Gly |

Data sourced from crystallographic studies on a de novo designed undecapeptide. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of Dehydropeptides

Computational methods, including molecular mechanics and molecular dynamics (MD) simulations, serve as powerful tools to complement experimental data from techniques like X-ray crystallography and NMR. These simulations provide a dynamic perspective on peptide conformations and their energy landscapes.

Computational studies have been extensively used to investigate the conformational behavior of peptides containing dehydrophenylalanine. nih.gov These studies predict the most stable structures and explore the energy differences between various conformations. For instance, in model tripeptides Ac-X-ΔZPhe-NHMe (where X is an amino acid like Ala, Val, Leu), the most stable predicted structure involves a 10-membered ring formed by a hydrogen bond, rather than a classic 3(10)-helix. nih.gov

The conformational state of a peptide is defined by its backbone (ϕ, ψ) and side-chain (χ) dihedral angles. The introduction of a Cα=Cβ double bond in dehydrophenylalanine significantly constrains the possible values of these angles.

Computational analyses systematically explore these dihedral angles to characterize the conformational space available to dehydropeptides. For peptides containing ΔZPhe, specific dihedral angle combinations are predicted to be particularly stable. For example, in Ac-Aib-ΔZPhe-NHMe, helical conformations with ϕ, ψ values of approximately +/-30° for ΔZPhe are predicted to be the most stable. nih.gov In other model peptides, stable structures correspond to ϕ1=-30°, ψ1=120° and ϕ2=ψ2=30°. nih.gov

The planarity of the ΔPhe residue inherently restricts the ϕ and ψ angles, leading to more defined secondary structures. beilstein-journals.org MD simulations allow for the analysis of the distribution of these dihedral angles over time, revealing the dominant conformations and the flexibility of the peptide backbone. researchgate.net For example, in a designed undecapeptide, the main chain conformation angles from crystallographic data confirmed that both right-handed and left-handed 3(10)-helices were present. nih.gov The analysis of these angles is crucial for understanding the structural basis of the stability and function of dehydropeptides.

Table 2: Predicted Stable Dihedral Angles for ΔZPhe-Containing Peptides

| Peptide Fragment | Dihedral Angle | Predicted Stable Value(s) (in degrees) |

|---|---|---|

| Ac-X-ΔZPhe-NHMe | ϕ₂ (ΔZPhe) | 30 |

| ψ₂ (ΔZPhe) | 30 | |

| Ac-Aib-ΔZPhe-NHMe | ϕ (ΔZPhe) | +/- 30 |

| ψ (ΔZPhe) | +/- 30 | |

| Ac-(ΔZPhe)n-NHMe (n>4) | ϕ, ψ | 0 +/- 90 |

Data sourced from computational studies on model dehydropeptides. nih.gov

Fmoc 2,3 Dehydro Phenylalanine in Peptidomimetic Design and Bioactivity Modulation

Fundamental Principles for Peptidomimetic Design Utilizing Fmoc-2,3-dehydro-phenylalanine

The primary principle behind using Fmoc-2,3-dehydro-phenylalanine (Fmoc-ΔPhe) in peptidomimetic design lies in its ability to impose significant conformational constraints on the peptide backbone. The presence of a double bond between the α and β carbons (Cα=Cβ) renders this region planar and significantly restricts the torsional angles (phi, φ, and psi, ψ) around the residue. This inherent rigidity is a stark contrast to the flexibility of its saturated counterpart, phenylalanine.

Key design principles include:

Induction of Secondary Structures: The steric hindrance and planar geometry of the ΔPhe residue are highly effective at inducing specific secondary structures, particularly β-turns. acs.orglookchem.com These turns are critical recognition motifs in many biological processes. By strategically placing a ΔPhe residue, designers can pre-organize a linear peptide into a bioactive conformation that mimics a natural turn structure, a technique that has been successfully exploited to facilitate the efficient cyclization of small peptides. lookchem.com

Reduced Conformational Entropy: Natural peptides often exist as an ensemble of multiple conformations in solution, and only one of which is typically active. Upon binding to a receptor, the peptide must adopt this specific conformation, a process that is entropically unfavorable. Incorporating ΔPhe reduces the number of accessible conformations, effectively "locking" the peptide into a more defined structure. This pre-organization can lead to a lower entropic penalty upon binding, potentially increasing binding affinity.

Mimicry of Transition States: The planar structure of the dehydroamino acid can mimic the transition state of peptide bond hydrolysis, making ΔPhe-containing peptides potential inhibitors of proteases like cathepsin C. nih.gov

The Z-isomer of ΔPhe is thermodynamically more stable and is most commonly used in peptide synthesis. mdpi.com Its incorporation has been shown to favor the formation of ordered structures such as 3(10)-helices and β-turns, depending on the surrounding amino acid sequence. researchgate.netnih.gov

Strategies for Enhancing Metabolic Stability of Dehydropeptide Mimetics

A major hurdle for peptide-based therapeutics is their rapid degradation by proteases in the body. The peptide bonds involving natural L-amino acids are readily recognized and cleaved by these enzymes. The incorporation of Fmoc-ΔPhe represents a potent strategy to enhance metabolic stability.

The increased resistance to proteolysis stems from several factors:

Steric Hindrance: The rigid Cα=Cβ double bond and the bulky aromatic side chain create a sterically challenging environment for the active sites of proteolytic enzymes. nih.gov This structural anomaly prevents the peptidomimetic from fitting properly into the enzyme's catalytic pocket, thereby inhibiting cleavage.

Research has consistently demonstrated that peptides containing α,β-dehydroamino acids exhibit significantly improved stability against enzymatic degradation compared to their saturated counterparts. This enhanced stability leads to a longer plasma half-life and improved bioavailability, crucial attributes for any therapeutic agent. acs.orgnih.gov The use of these unnatural amino acids is a key tactic in the de novo design of potent antibiotic peptides with high serum stability. nih.gov

Modulation of Receptor Binding Affinity and Biological Activity through Dehydro-Residue Incorporation

The introduction of a ΔPhe residue can profoundly influence a peptide's interaction with its biological target. The resulting conformational rigidity can either enhance or diminish binding affinity, depending on whether the constrained conformation aligns with the receptor's binding pocket requirements.

The modulation of bioactivity is achieved through:

Conformational Control: By forcing the peptide into a specific shape, ΔPhe can optimize the presentation of key side chains for receptor interaction. If this induced conformation closely matches the bioactive structure, a significant increase in binding affinity and potency can be achieved.

Geometric Isomerism: The geometry of the double bond (Z vs. E) is critical for biological activity. Studies on enkephalin analogues, which are peptides that bind to opioid receptors, have shown a dramatic difference in receptor affinity between isomers. The Z-isomer of [D-Ala², ΔPhe⁴, Leu⁵]enkephalin displayed high affinity for δ and μ opiate receptors, whereas the corresponding E-isomer showed a 150- to 260-fold loss of affinity. nih.gov This highlights that the precise spatial orientation of the phenyl ring is crucial for receptor recognition and binding. nih.gov

This principle allows for fine-tuning of a peptide's pharmacological profile. By systematically incorporating ΔPhe and its geometric isomers, researchers can probe the conformational requirements of a receptor and optimize the peptide's activity.

Table 1: Impact of ΔPhe Isomerism on Opioid Receptor Binding Affinity An interactive data table comparing the binding affinities of Z- and E-isomers of a ΔPhe-containing enkephalin analog.

| Compound | Isomer | Receptor Type | Binding Affinity (IC₅₀ in nM) | Fold Difference |

|---|---|---|---|---|

| [D-Ala², ΔPhe⁴, Leu⁵]enkephalin | Z | δ (delta) | ~10 | Reference |

| [D-Ala², ΔPhe⁴, Leu⁵]enkephalin | E | δ (delta) | ~1500 | ~150x weaker |

| [D-Ala², ΔPhe⁴, Leu⁵]enkephalin | Z | μ (mu) | ~25 | Reference |

| [D-Ala², ΔPhe⁴, Leu⁵]enkephalin | E | μ (mu) | ~6500 | ~260x weaker |

Note: IC₅₀ values are approximate, based on reported fold differences. nih.gov This table illustrates the critical role of stereochemistry in receptor interaction.

Design of Conformationally Constrained Peptides and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound relates to its biological activity. The conformational ambiguity of flexible peptides often complicates SAR analysis. Fmoc-ΔPhe is an invaluable tool in this context, as it allows for the design of conformationally well-defined peptides.

By incorporating ΔPhe at various positions within a peptide sequence, researchers can:

Stabilize Specific Conformations: The introduction of one or more ΔPhe residues can stabilize specific secondary structures, such as a 3(10)-helix or a β-turn. nih.gov For instance, studies on acyclic tetrapeptides have shown that the position of the ΔPhe residue determines the preferred conformation, which can range from a Type II β-turn to a more extended structure. nih.gov

Systematically Probe Conformational Space: By creating a series of analogues where ΔPhe is moved along the peptide chain, scientists can systematically investigate which regions require conformational rigidity for optimal activity. This helps to map the bioactive conformation of the peptide ligand.

Elucidate Key Interactions: A rigidified peptide allows for a more precise analysis of the interactions between its side chains and the receptor. This detailed understanding is crucial for the rational design of more potent and selective peptidomimetics. mdpi.com

For example, SAR studies on novel HIV-1 capsid binders based on phenylalanine peptidomimetics have shown that the phenylalanine core is crucial for maintaining antiviral activity. mdpi.com Using rigidifying elements like ΔPhe allows for a more precise definition of the optimal orientation of this core within the binding pocket. This systematic approach, enabled by the structural constraints of ΔPhe, accelerates the discovery process by reducing the complexity of the SAR landscape and providing clearer guidelines for molecular optimization. mdpi.com

Advanced Methodological Considerations in Peptide Synthesis Utilizing Fmoc 2,3 Dehydro Phenylalanine

Orthogonal Protecting Group Strategies in Fmoc-Based Synthesis

The success of modern solid-phase peptide synthesis hinges on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of the synthesis. biosynth.comiris-biotech.de The most prevalent orthogonal strategy in contemporary SPPS is the Fmoc/tBu approach. iris-biotech.de In this scheme, the temporary Nα-Fmoc group is labile to basic conditions (typically piperidine), while the permanent side-chain protecting groups and the resin linker are labile to strong acids (typically trifluoroacetic acid, TFA). biosynth.comaltabioscience.com

This strategy's utility stems from the clear distinction between the deprotection chemistries, which prevents premature cleavage of side-chain protecting groups during the iterative Nα-Fmoc removal steps of chain elongation. altabioscience.com The Fmoc group itself is stable to the acidic conditions used for final cleavage, ensuring the integrity of the peptide backbone until the synthesis is complete. altabioscience.com Beyond the standard Fmoc/tBu pairing, more complex syntheses, such as those for branched or cyclic peptides, may require additional levels of orthogonality. sigmaaldrich.comresearchgate.net This can be achieved by employing "semi-permanent" protecting groups for specific side chains, which can be removed under conditions that leave both the Fmoc and tBu-based groups intact. iris-biotech.de

| Protecting Group Class | Protecting Group Example | Functionality Protected | Deprotection Condition | Orthogonal To |

| Temporary Nα-Protection | Fmoc | α-Amino | Base (e.g., 20% Piperidine (B6355638) in DMF) | Acid-labile groups (tBu, Boc, Trt) |

| Permanent Side-Chain | tBu (tert-butyl) | Carboxyl (Asp, Glu), Hydroxyl (Ser, Thr) | Strong Acid (e.g., TFA) | Base-labile Fmoc group |

| Permanent Side-Chain | Boc (tert-butyloxycarbonyl) | Amino (Lys), Indole (Trp) | Strong Acid (e.g., TFA) | Base-labile Fmoc group |

| Permanent Side-Chain | Trt (Trityl) | Sulfhydryl (Cys), Amide (Asn, Gln), Imidazole (His) | Strong Acid (e.g., TFA) | Base-labile Fmoc group |

| Semi-Permanent Side-Chain | ivDde | Amino (Lys) | 2% Hydrazine in DMF | Fmoc, tBu, Boc, Trt |

| Semi-Permanent Side-Chain | Mmt (4-methoxytrityl) | Sulfhydryl (Cys) | 1% TFA in DCM | Fmoc, tBu, Boc, Trt |

| Semi-Permanent Side-Chain | Alloc (Allyloxycarbonyl) | Amino (Lys) | Pd(0) catalyst | Fmoc, tBu, Boc, Trt |

The selective removal of the Nα-Fmoc group is a critical repetitive step in peptide chain elongation. genscript.com This deprotection is typically achieved through a base-catalyzed β-elimination mechanism. researchgate.netnih.gov A solution of 20-30% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the standard reagent for this purpose. genscript.comresearchgate.net The reaction proceeds rapidly, yielding the free α-amino group ready for the subsequent coupling step, along with a dibenzofulvene-piperidine adduct. researchgate.net

The mild basic conditions used for Fmoc removal are a key advantage of this strategy, as they preserve the acid-labile side-chain protecting groups common in Fmoc/tBu synthesis. genscript.com This high degree of selectivity is crucial for maintaining the integrity of the growing peptide chain, especially in long or complex sequences that require numerous deprotection cycles. altabioscience.com While piperidine is highly effective, alternative, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed, particularly in cases where Fmoc deprotection is slow or incomplete, for instance, due to peptide aggregation. peptide.compeptide.com However, care must be taken as DBU can promote side reactions like aspartimide formation. peptide.com The choice of base and reaction conditions must be carefully considered to ensure complete and selective deprotection without compromising the peptide's integrity.

The Fmoc-2,3-dehydrophenylalanine building block must be compatible with the array of side-chain protecting groups used for other amino acids in the peptide sequence. In the context of the standard Fmoc/tBu strategy, the ΔPhe residue itself does not have a side chain requiring protection. Its compatibility is therefore primarily concerned with the stability of the Fmoc group and the dehydro-double bond to the repeated coupling and deprotection cycles.

The Fmoc group on ΔPhe is removed under the same standard basic conditions as on other amino acids. The crucial aspect is the stability of the acid-labile protecting groups on other residues during these repeated base treatments. Groups such as tert-butyl (tBu) for Asp, Glu, Ser, and Thr; tert-butyloxycarbonyl (Boc) for Lys and Trp; trityl (Trt) for Cys, His, Asn, and Gln; and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arg are designed to be completely stable to the piperidine solutions used for Fmoc removal. iris-biotech.dethermofisher.comresearchgate.net This orthogonality ensures that side chains remain protected throughout the chain elongation process, preventing unwanted side reactions. altabioscience.com The dehydro-double bond of the ΔPhe residue is also generally stable under these standard SPPS conditions.

Analytical and Purification Methodologies for Synthetic Dehydropeptides

Following cleavage and precipitation, the crude synthetic peptide is a mixture containing the desired product along with various impurities from incomplete reactions or side reactions during synthesis and cleavage. bachem.comalmacgroup.com Therefore, robust analytical and purification techniques are essential to isolate the target dehydropeptide with high purity.

The primary analytical tool for assessing the purity of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comlcms.cz This technique separates the components of the crude mixture based on their hydrophobicity. bachem.com A C18 silica-based stationary phase is most common, and a gradient of increasing organic solvent (typically acetonitrile) in water, usually containing an ion-pairing agent like TFA (0.1%), is used as the mobile phase. lcms.cz The peptide's identity is confirmed by coupling the HPLC to a mass spectrometer (LC-MS), which provides the molecular weight of the eluting species. almacgroup.combiosynth.com Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times compared to traditional HPLC. almacgroup.combiosynth.com

Purification of the crude dehydropeptide is typically achieved using preparative RP-HPLC, which operates on the same principles as analytical HPLC but on a larger scale to isolate milligram to gram quantities of the product. polypeptide.commdpi.com Fractions are collected as they elute from the column, and those containing the pure peptide (as determined by analytical HPLC) are pooled. bachem.com For very complex mixtures or to achieve very high purity, orthogonal purification methods, such as ion-exchange chromatography, may be employed in a multi-step process. polypeptide.comdupont.com After purification, the pooled fractions containing the pure dehydropeptide are lyophilized (freeze-dried) to remove the solvents and obtain the final product as a stable, fluffy white powder. bachem.com

| Technique | Principle | Application in Dehydropeptide Synthesis |

| Analytical RP-HPLC/UHPLC | Separation based on hydrophobicity. | Purity assessment of the crude peptide; monitoring purification progress. almacgroup.comlcms.cz |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass-based detection. | Confirmation of the molecular weight (identity) of the desired dehydropeptide. biosynth.com |

| Preparative RP-HPLC | Large-scale separation based on hydrophobicity. | Primary method for purifying the crude dehydropeptide from synthesis-related impurities. bachem.compolypeptide.com |

| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | An orthogonal purification step for charged dehydropeptides if RP-HPLC is insufficient. mdpi.com |

| Lyophilization (Freeze-Drying) | Sublimation of frozen solvent under vacuum. | Isolation of the final, pure dehydropeptide as a solid powder from the aqueous purification solvents. bachem.com |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography, particularly in its reversed-phase (RP-HPLC) modality, is the gold standard for the analysis and purification of synthetic peptides, including those containing Fmoc-2,3-dehydrophenylalanine. resolvemass.camdpi.com This technique separates molecules based on their hydrophobicity, allowing for the resolution of the target peptide from a heterogeneous mixture of impurities such as deletion sequences, incompletely deprotected peptides, and by-products from the synthesis. mdpi.comuab.edu

The assessment of purity is achieved by integrating the area of the peak corresponding to the desired peptide and comparing it to the total area of all peaks in the chromatogram. For preparative applications, fractions are collected as the peptide elutes from the column, which are then analyzed for purity before being combined and lyophilized. peptide.com

The presence of the dehydrophenylalanine residue can influence the peptide's chromatographic behavior. Furthermore, the synthesis can potentially lead to geometric isomers (Z and E), which may require high-resolution chromatography to separate. nih.gov The optimization of HPLC conditions is therefore critical for achieving baseline separation of the target peptide from closely related impurities. nih.gov Standard operating procedures typically involve C18 silica-based columns and gradient elution with acetonitrile (B52724) in water, with trifluoroacetic acid (TFA) added as an ion-pairing agent to improve peak shape and resolution. peptide.comresearchgate.net

Table 1: Typical RP-HPLC Parameters for Analysis and Purification of ΔPhe-Containing Peptides

| Parameter | Analytical Scale | Preparative Scale |

|---|---|---|

| Column | C18, 3-5 µm, 4.6 x 150-250 mm | C18, 5-10 µm, 20-50 mm ID |

| Mobile Phase A | 0.1% TFA in H₂O | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Flow Rate | 0.8 - 1.5 mL/min | 20 - 100 mL/min |

| Detection | 220 nm & 280 nm | 220 nm & 280 nm |

| Gradient | Linear, e.g., 5-60% B over 30 min | Optimized based on analytical run |

This table presents typical starting conditions for method development. Actual parameters must be optimized for each specific peptide.

Mass Spectrometry for Molecular Identity Confirmation

Mass spectrometry (MS) is an essential analytical technique that provides precise molecular weight information, thereby confirming the identity of the synthesized peptide. resolvemass.ca It is a highly sensitive method that complements the purity data obtained from HPLC. uab.edu For peptides incorporating Fmoc-2,3-dehydrophenylalanine, MS verifies that the correct amino acid has been incorporated and that all protecting groups have been successfully removed post-synthesis.

Electrospray Ionization (ESI) is a common "soft ionization" technique used for peptide analysis. cpcscientific.com It generates intact molecular ions with multiple charges (e.g., [M+H]⁺, [M+2H]²⁺), from which the molecular weight (M) of the peptide can be accurately calculated. cpcscientific.com High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), offering a high degree of confidence in the elemental composition of the peptide. mdpi.com

Tandem mass spectrometry (MS/MS) is employed for sequence verification. In this technique, a specific peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID). The resulting fragment ions (primarily b- and y-ions) are analyzed to reveal the amino acid sequence. uab.edu The presence of a dehydroamino acid residue like dehydroalanine (B155165) has been shown to induce characteristic fragmentation pathways, such as enhanced cleavage of the N-Cα bond, which can aid in pinpointing its location within the peptide chain. nih.gov

Table 2: Example HRMS (ESI) Data for a Hypothetical ΔPhe-Containing Tetrapeptide

| Peptide Sequence | Chemical Formula | Calculated Monoisotopic Mass [M+Na]⁺ (m/z) | Found [M+Na]⁺ (m/z) |

|---|---|---|---|

| Boc-Gly-ΔPhe-Gly-Gly-OMe | C₂₈H₃₂N₄O₇ | 559.2169 | 559.2156 |

Data is illustrative, based on similar structures reported in the literature. mdpi.com Boc-Gly-ΔAla-Gly-Gly-OMe is included for comparison.

The combination of HPLC for purification and purity verification, along with mass spectrometry for definitive molecular identity confirmation, provides a robust analytical framework essential for the successful synthesis and characterization of peptides containing Fmoc-2,3-dehydrophenylalanine.

Future Directions and Emerging Research Avenues for Fmoc 2,3 Dehydro Phenylalanine Research

Development of Novel Dehydroamino Acid Building Blocks for Expanded Conformational Control

The precise control of peptide conformation is a primary goal in drug design and biomaterial development. While Fmoc-ΔPhe-OH is well-studied for its ability to induce β-turns, research is expanding to include a wider array of dehydroamino acid building blocks to access a more diverse range of secondary structures. nih.govnih.gov The introduction of different substituents at the β-position of the dehydroamino acid can significantly influence the resulting peptide backbone conformation. nih.gov

Future efforts will likely focus on:

Synthesis of Novel Analogs: The development of efficient synthetic methodologies for creating novel α,β-dehydroamino acids with various side chains is a key research area. rsc.org This includes creating building blocks beyond dehydrophenylalanine, dehydroalanine (B155165), and dehydrobutyrine to fine-tune steric and electronic properties. mdpi.comnih.gov

Stereochemical Control: Methods that allow for the selective synthesis of either the Z or E geometric isomers are crucial, as the isomer type can be critical for biological activity. magtech.com.cn While methods producing the Z-isomer are more common, accessing both isomers reliably is a target for synthetic chemists. mdpi.com

Incorporation of Heterocyclic and Unnatural Side Chains: Introducing heterocyclic rings or other non-proteinogenic side chains into the dehydroamino acid framework can impart unique folding propensities and potential for new molecular interactions.

| Building Block | Typical Induced Conformation | Key Features |

| (Z)-Dehydrophenylalanine (ΔZPhe) | β-turn (Type II) | Bulky phenyl group restricts rotation, strongly promotes turn structures. nih.govcapes.gov.br |

| Dehydroalanine (ΔAla) | Extended Conformation / Helical | Less sterically hindered, more flexible than ΔPhe, can be used in nucleating helices. nih.gov |

| Dehydrobutyrine (ΔAbu) | β-turn | Methyl group provides moderate steric hindrance, favoring turn structures. nih.gov |

| Dehydrovaline (ΔVal) | Varies with isomer | Isopropyl group offers significant steric bulk, influencing backbone torsion angles. nih.govresearchgate.net |

Integration of Fmoc-2,3-dehydro-phenylalanine into Complex Bioconjugates and Macrocycles

The electrophilic nature of the α,β-unsaturated carbonyl system in dehydroamino acids makes them valuable for creating complex biomolecules. rsc.orgresearchgate.net The double bond in residues like dehydroalanine is a competent Michael acceptor, readily reacting with nucleophiles. mdpi.comresearchgate.net This reactivity is a cornerstone for developing sophisticated bioconjugates and macrocyclic peptides.

Emerging research avenues include:

Late-Stage Functionalization: The double bond serves as a chemical handle for late-stage modification of peptides. researchgate.net This allows for the introduction of reporter molecules, therapeutic agents, or moieties that enhance cell permeability after the main peptide backbone has been synthesized.

Thia-Michael Addition for Bioconjugation: The reaction of dehydroamino acids with thiol-containing molecules (e.g., cysteine residues in proteins) is a powerful tool for covalently linking peptides to other biological macromolecules. mdpi.com The reactivity can be modulated by increasing the steric bulk around the double bond to prevent unwanted reactions. mdpi.com

Cyclization Strategies: Incorporating Fmoc-ΔPhe-OH into peptide sequences provides conformational pre-organization that can facilitate macrocyclization. The rigidity of the ΔPhe residue reduces the entropic penalty of cyclization, enabling the efficient synthesis of cyclic peptides with enhanced proteolytic resistance and defined conformations.

These strategies leverage the unique chemical properties of dehydroamino acids to build molecules with improved stability and novel functionalities, moving beyond simple linear peptide chains. magtech.com.cn

Applications in the Design of Advanced Materials and Nanostructures

Peptides composed of non-canonical amino acids, including dehydroamino acids, are increasingly recognized as powerful building blocks for the bottom-up fabrication of functional nanomaterials. researchgate.net The conformational constraints imposed by ΔPhe promote self-assembly into well-ordered supramolecular structures. mdpi.com

Future research is focused on:

Supramolecular Hydrogels: Dehydropeptides have been shown to self-assemble into hydrogels. mdpi.com The inherent resistance of the dehydroamino acid linkage to enzymatic degradation makes these materials promising for biomedical applications such as tissue engineering and controlled drug release. mdpi.com

Peptide Nanotubes: Dipeptides containing α,β-dehydrophenylalanine have demonstrated the ability to form stable nanotubes. magtech.com.cn These nanostructures show potential as biocompatible and proteolytically stable vehicles for drug delivery, capable of encapsulating small molecule drugs. magtech.com.cn

Tunable Biomaterials: By altering the peptide sequence surrounding the ΔPhe residue, researchers can tune the mechanical and biological properties of the resulting materials. mdpi.com This allows for the design of materials with specific properties tailored for applications ranging from antibacterial surfaces to scaffolds for cell growth.

The combination of predictable secondary structures and enhanced stability makes dehydropeptide-based materials a versatile platform for nanotechnology and biomedical engineering. researchgate.net

Computational Design and Predictive Modeling for Tailored Dehydropeptide Properties

Advances in computational power and modeling algorithms are revolutionizing peptide design. biophysics.orgnih.gov For residues like ΔPhe, which have been studied extensively by computational methods, these tools are invaluable for predicting structure and function before undertaking complex synthesis. nih.gov

Key areas for future development include:

Force Field Refinement: Developing more accurate force fields for molecular dynamics simulations that explicitly account for the unique electronic and steric properties of dehydroamino acids is crucial for accurately predicting peptide folding and dynamics.

Machine Learning and AI: Machine learning models can be trained on existing experimental data to predict the properties of novel dehydropeptide sequences. nih.gov This can accelerate the discovery of peptides with desired characteristics, such as specific binding affinities or self-assembly propensities. nih.govmdpi.com

Structure-Function Prediction: Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) models can predict how dehydropeptides will interact with biological targets. mdpi.comnih.gov This in silico approach helps prioritize candidates for synthesis and testing, streamlining the drug discovery process. biophysics.org

The synergy between computational modeling and experimental validation will enable the rational design of dehydropeptides with precisely tailored properties for therapeutic and materials science applications. nih.gov

Q & A

Q. What are the recommended storage conditions for Fmoc-2,3-dehydrophe-OH to ensure stability?

this compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen or argon) in a cool, dry, and well-ventilated environment. The recommended temperature range is +2°C to +8°C to prevent degradation. Moisture-sensitive handling is critical, as exposure to humidity can lead to hydrolysis or side reactions. Compatibility with oxidizing agents must be avoided .

Q. What safety precautions are necessary when handling this compound?

Researchers must wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation. The compound is classified under Water Hazard Class 3 (highly hazardous to aquatic environments) ; spills must be contained and disposed of via approved chemical waste protocols. Note that thermal decomposition releases toxic gases (CO, NOx) and requires fire-resistant storage .

Q. What first-aid measures are advised for accidental exposure to this compound?

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists.

- Skin contact: Wash with soap and water for 15 minutes; remove contaminated clothing.

- Eye exposure: Rinse with water for 15 minutes, holding eyelids open.

- Ingestion: Rinse mouth thoroughly and consult a physician immediately.

These protocols align with general safety guidelines for Fmoc-protected amino acids .

Advanced Research Questions

Q. How can researchers optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?

The α,β-dehydro bond in this compound introduces rigidity, which may hinder coupling efficiency. To mitigate this:

Q. What analytical techniques are recommended to assess the purity and identity of this compound?

- Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to detect impurities (e.g., Fmoc-β-Ala-OH or dipeptide derivatives).

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity. Key signals include the Fmoc aromatic protons (δ 7.3–7.8 ppm) and the α,β-dehydro group (δ 5.5–6.5 ppm).

- Mass spectrometry (ESI-TOF) for molecular weight verification (expected [M+Na]⁺ ~ 374.4 g/mol) .

Q. How does the α,β-dehydro bond in this compound influence its reactivity in peptide coupling reactions?

The conjugated double bond reduces nucleophilicity at the α-carbon, requiring stronger activation conditions. Steric hindrance from the Fmoc group further slows coupling. Comparative studies with non-dehydro analogs (e.g., Fmoc-Phe-OH) show 20–30% lower coupling yields for the dehydro variant. Optimize by using microwave-assisted synthesis (50°C, 10 min) or iterative double couplings .

Q. What strategies mitigate racemization risks when using this compound in peptide synthesis?

- Employ low-temperature coupling (0–4°C) in DCM/DMF mixtures.

- Add DIEA (2% v/v) to maintain basic conditions, suppressing acid-catalyzed racemization.

- Monitor enantiomeric purity via chiral HPLC with a Crownpak CR-I column .

Q. How should researchers address the lack of ecological toxicity data for this compound?

Given the absence of bioaccumulation and toxicity studies (no LC50 or EC50 data), adopt the precautionary principle :

- Treat waste as hazardous ; avoid aqueous discharge.

- Use activated carbon filtration for lab effluents.

- Reference structurally similar compounds (e.g., Fmoc-Leu-OH) for preliminary risk assessments .

Q. What are the common impurities in this compound, and how are they quantified?

Typical impurities include:

- Protection failures : Free amino acid (2,3-dehydrophe-OH) detected via ninhydrin test.

- Dipeptide derivatives : Identified by LC-MS (e.g., [M+H]⁺ ~ 701.8 g/mol for Fmoc-dehydrophe-dehydrophe-OH).

- Enantiomeric impurities : Resolve using chiral columns or Marfey’s reagent derivatization .

Q. How to resolve contradictions in stability data under varying reaction conditions?

For conflicting reports on thermal or pH stability:

- Conduct accelerated degradation studies (40–60°C, pH 1–13) with HPLC monitoring.

- Use Arrhenius modeling to extrapolate shelf-life.

- Cross-validate with FT-IR to track carbonyl group integrity (Fmoc C=O stretch ~1700 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.